N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide
CAS No.: 1019096-23-1
Cat. No.: VC8431880
Molecular Formula: C22H18F2N4O3S
Molecular Weight: 456.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019096-23-1 |
|---|---|
| Molecular Formula | C22H18F2N4O3S |
| Molecular Weight | 456.5 g/mol |
| IUPAC Name | N-[2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-3,4-difluorobenzamide |
| Standard InChI | InChI=1S/C22H18F2N4O3S/c1-12-8-20(26-21(29)14-4-6-15(23)16(24)9-14)28(27-12)22-25-17(11-32-22)13-5-7-18(30-2)19(10-13)31-3/h4-11H,1-3H3,(H,26,29) |
| Standard InChI Key | ZMHDQXASSOJSHZ-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1)NC(=O)C2=CC(=C(C=C2)F)F)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC |
| Canonical SMILES | CC1=NN(C(=C1)NC(=O)C2=CC(=C(C=C2)F)F)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC |
Introduction
Chemical Identity
Chemical Name:
N-(1-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide
Structural Features:
The compound integrates:
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A thiazole ring substituted with a 3,4-dimethoxyphenyl group.
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A pyrazole ring with a methyl substituent.
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A benzamide moiety containing two fluorine atoms at meta and para positions.
These features suggest a molecule with potential bioactivity due to the presence of heterocyclic systems and electron-withdrawing fluorine atoms.
Synthesis and Characterization
While no direct synthetic route for this compound was identified in the search results, related compounds indicate common methodologies for assembling similar structures:
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Formation of Thiazole Rings:
Thiazoles are typically synthesized via Hantzsch thiazole synthesis or by cyclization reactions involving thioureas and α-haloketones. -
Pyrazole Functionalization:
Pyrazoles are often prepared through condensation reactions between hydrazines and 1,3-diketones or β-ketoesters. -
Amide Coupling:
The benzamide moiety can be introduced using amide bond formation techniques such as carbodiimide-mediated coupling (e.g., EDC or DCC) between an amine and a carboxylic acid derivative.
Characterization Techniques:
Standard analytical methods for compounds of this nature include:
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Nuclear Magnetic Resonance (NMR): For structural elucidation.
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Mass Spectrometry (MS): To confirm molecular weight.
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Infrared Spectroscopy (IR): To identify functional groups.
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X-ray Crystallography: For detailed structural confirmation.
Biological Potential
The structural features of this compound suggest potential biological activity. Similar molecules have been studied for various pharmacological properties:
Anticancer Activity
Compounds containing thiazole and pyrazole moieties have shown anticancer properties by inhibiting enzymes or pathways such as tyrosine kinases or microtubule assembly .
Antimicrobial Effects
The presence of fluorinated benzamides often enhances lipophilicity, aiding in membrane penetration and improving antimicrobial efficacy against bacterial and fungal pathogens .
Comparative Data Table
| Property | N-(1-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide | Related Compounds |
|---|---|---|
| Molecular Weight | Not available | Typically ranges from 350–500 g/mol for similar structures |
| Solubility | Likely moderate in polar organic solvents | Soluble in DMSO, DMF; sparingly soluble in water |
| Biological Target | Unknown; likely enzyme inhibition | COX enzymes, kinases, microbial membranes |
| Potential Applications | Pharmaceutical research | Anticancer agents, anti-inflammatory drugs, antimicrobial therapies |
| Analytical Techniques | NMR, MS, IR | Same |
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